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Compound of Interest

Compound Name: PQ1

Cat. No.: B610178 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the expression and purification of recombinant

human Polyglutamine-Binding Protein 1 (PQBP1). The protocol is designed for producing the

N-terminal region (amino acids 1-265) of PQBP1 with a hexahistidine (6xHis) tag using an

Escherichia coli expression system. This method is widely applicable for obtaining high-purity

PQBP1 for use in biochemical and structural studies, drug screening, and other research

applications.

Data Presentation
Quantitative data for the recombinant human PQBP1 protein expressed and purified using a

His-tag system in E. coli is summarized in the table below. This data is compiled from typical

results reported by commercial suppliers.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b610178?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Source(s)

Expression System E. coli [1][2][3]

Expressed Region Amino acids 1-265 [1][2]

Affinity Tag N-terminal 6xHis-tag [1][2][3]

Predicted Molecular Weight ~29-33 kDa [1][2][3]

Purity
>95% (as determined by SDS-

PAGE)
[1][2][3]

Typical Yield
Not explicitly stated in public

sources, but scalable.

Formulation (Lyophilized) PBS, pH 7.4 with 5% trehalose [1]

Reconstitution Buffer Sterile distilled water [1]

Experimental Protocols
This section outlines the detailed methodology for the expression and purification of

recombinant His-tagged PQBP1.

Gene Cloning and Expression Vector Construction
Gene Amplification: The cDNA sequence encoding amino acids 1-265 of human PQBP1 is

amplified by Polymerase Chain Reaction (PCR). Primers should be designed to introduce

appropriate restriction sites for cloning into an expression vector.

Vector Selection: A suitable E. coli expression vector containing a T7 promoter and an N-

terminal 6xHis-tag sequence (e.g., pET series vectors) is recommended.

Cloning: The amplified PQBP1 fragment is ligated into the linearized expression vector.

Transformation: The ligation product is transformed into a cloning strain of E. coli (e.g.,

DH5α).

Sequence Verification: Plasmid DNA is isolated from transformed colonies and the sequence

of the PQBP1 insert is verified by DNA sequencing.
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Protein Expression in E. coli
Transformation: Transform the sequence-verified plasmid into a suitable E. coli expression

strain, such as BL21(DE3). Plate the transformed cells on LB agar plates containing the

appropriate antibiotic for selection.

Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium

containing the selective antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).[4]

Large-Scale Culture: The next day, inoculate 1 L of LB medium (with antibiotic) with the

overnight starter culture. Grow the culture at 37°C with shaking until the optical density at

600 nm (OD600) reaches 0.6-0.8.[5]

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.2-1 mM.[4][5] To improve protein solubility, it is often beneficial to

reduce the temperature to 18-25°C and continue the incubation for 16-18 hours (overnight).

[6][7]

Cell Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15-20 minutes at

4°C.[4] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately

for purification.

Protein Purification by Immobilized Metal Affinity
Chromatography (IMAC)
This protocol is for purification under native conditions.

Cell Lysis:

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM

NaCl, 10 mM imidazole, pH 8.0).[6]

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[6]

Sonicate the cell suspension on ice to disrupt the cells. Use short bursts (e.g., 10-15

seconds) followed by cooling periods to prevent overheating and protein denaturation.[4]

[6]
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To reduce the viscosity of the lysate due to nucleic acid release, add DNase I and RNase

A to final concentrations of 5 µg/mL and 10 µg/mL, respectively, and incubate on ice for

15-20 minutes.[6]

Clarify the lysate by centrifugation at 15,000-20,000 x g for 30 minutes at 4°C to pellet cell

debris.[4] Collect the supernatant, which contains the soluble His-tagged PQBP1.

Affinity Chromatography:

Resin Equilibration: Use a pre-packed Ni-NTA (Nickel-Nitrilotriacetic Acid) column or pack

a column with Ni-NTA agarose resin.[4][8] Equilibrate the resin with 5-10 column volumes

of Lysis Buffer.[4]

Protein Binding: Load the clarified lysate onto the equilibrated column.[4][8] Collect the

flow-through fraction to analyze for unbound protein.

Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM

NaH2PO4, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound

proteins.[6] A slightly higher imidazole concentration in the wash buffer can improve purity.

Elution: Elute the bound His-tagged PQBP1 with Elution Buffer (50 mM NaH2PO4, 300

mM NaCl, 250-500 mM imidazole, pH 8.0).[9] Collect fractions of 0.5-1 mL.

Analysis and Storage:

Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions

containing the purified PQBP1.[10]

Pool the purest fractions.

Buffer Exchange/Dialysis (Optional): If imidazole needs to be removed for downstream

applications, perform buffer exchange using a desalting column or dialysis against a

suitable storage buffer (e.g., PBS, pH 7.4).

Storage: For long-term storage, the purified protein can be stored at -80°C. It is

recommended to add a cryoprotectant like glycerol to a final concentration of 10-20% to
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prevent freeze-thaw damage.[3] Alternatively, the protein can be lyophilized from a buffer

containing a stabilizer like trehalose.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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